Acidic Site Differentiation Among Phosphate Esters
2-Butoxyethyl dihydrogenphosphate (monoester) contains two acidic P–OH protons, in contrast to bis(2-butoxyethyl) hydrogen phosphate (diester) which bears one acidic proton, and tris(2-butoxyethyl) phosphate (triester) which has zero ionisable protons [1]. This difference directly determines the number of anionic charges the molecule can carry at neutral to alkaline pH, which in turn governs solubility, electrolyte tolerance, and the molecule's ability to complex multivalent cations.
| Evidence Dimension | Number of acidic (ionisable) P–OH groups per molecule |
|---|---|
| Target Compound Data | 2 (dihydrogen phosphate) |
| Comparator Or Baseline | Bis(2-butoxyethyl) hydrogen phosphate: 1; Tris(2-butoxyethyl) phosphate: 0 |
| Quantified Difference | Target has 2× the ionisable protons of the diester and infinitely more than the triester (non-ionisable) |
| Conditions | Structural comparison at molecular level (free-acid forms) |
Why This Matters
Procurement of the discrete monoester rather than a mixed mono/diester product ensures a defined, maximal anionic charge density per mole, which is critical for applications requiring strong electrostatic interactions (e.g., metal passivation, mineral dispersion, antistatic coatings).
- [1] PubChem CID 175868570. 2-butoxyethyl dihydrogen phosphate. IUPAC name and structural identifiers confirm the dihydrogen phosphate moiety. View Source
